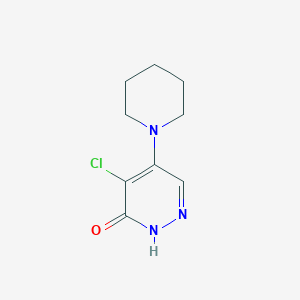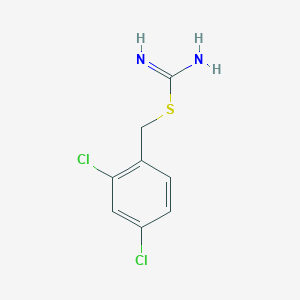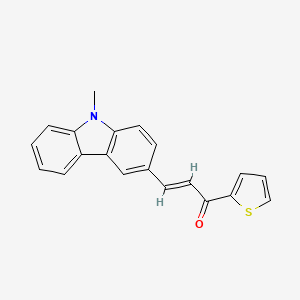
(E)-3-(9-methylcarbazol-3-yl)-1-thiophen-2-ylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(9-methylcarbazol-3-yl)-1-thiophen-2-ylprop-2-en-1-one is an organic compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(9-methylcarbazol-3-yl)-1-thiophen-2-ylprop-2-en-1-one typically involves the condensation of 9-methyl-9H-carbazole-3-carbaldehyde with 2-thiopheneacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Oxidized carbazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Mechanism of Action
The mechanism of action of (E)-3-(9-methylcarbazol-3-yl)-1-thiophen-2-ylprop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The carbazole moiety is known to intercalate with DNA, potentially leading to the inhibition of DNA replication and transcription. Additionally, the compound may interact with enzymes and receptors involved in various biological processes, contributing to its observed biological activities.
Comparison with Similar Compounds
(2E)-3-(9H-carbazol-3-yl)-1-(2-thienyl)prop-2-en-1-one: Lacks the methyl group on the carbazole moiety.
(2E)-3-(9-methyl-9H-carbazol-3-yl)-1-phenylprop-2-en-1-one: Contains a phenyl group instead of the thiophene ring.
Uniqueness: The presence of both the carbazole and thiophene moieties in (E)-3-(9-methylcarbazol-3-yl)-1-thiophen-2-ylprop-2-en-1-one imparts unique electronic and structural properties, making it a valuable compound for various applications. The methyl group on the carbazole moiety may also influence its biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(9-methylcarbazol-3-yl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NOS/c1-21-17-6-3-2-5-15(17)16-13-14(8-10-18(16)21)9-11-19(22)20-7-4-12-23-20/h2-13H,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIOWNQLMHXRCM-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=CC(=O)C3=CC=CS3)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C/C(=O)C3=CC=CS3)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-amino-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7785617.png)
![benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate](/img/structure/B7785630.png)

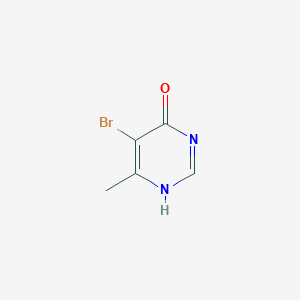
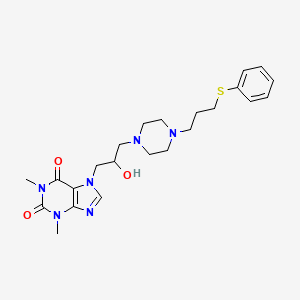
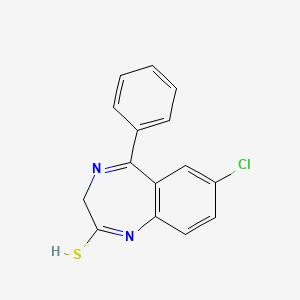
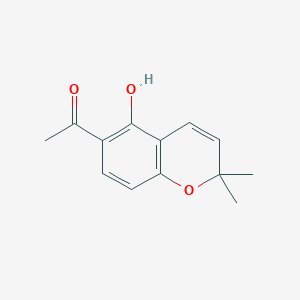
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7785667.png)
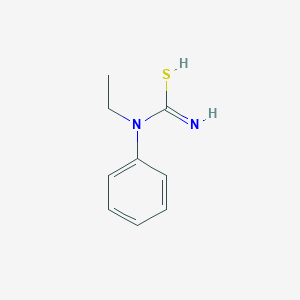
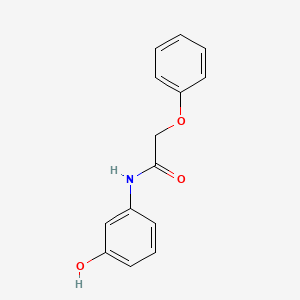
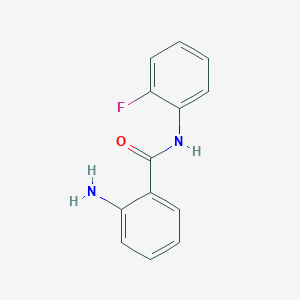
![ethyl 8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B7785702.png)
